molecular formula C20H21F2N3O2S B12469743 (2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B12469743
M. Wt: 405.5 g/mol
InChI Key: BKQZKTRCUAWRHT-UHFFFAOYSA-N
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Description

The compound (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a pyrrole ring, and a difluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Final Assembly: The final step involves the condensation of the pyrrole derivative with the thiazolidinone derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and pyrrole-containing compounds.

    Similar Compounds: Thiazolidinediones, pyrrole-2-carboxaldehyde derivatives, and other difluorophenyl-substituted compounds.

Uniqueness

    Structural Uniqueness: The combination of the thiazolidinone ring, pyrrole ring, and difluorophenyl group in a single molecule is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, leading to its potential therapeutic effects.

Properties

Molecular Formula

C20H21F2N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3

InChI Key

BKQZKTRCUAWRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C

Origin of Product

United States

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